5-BROMO-N-(12-OXAZOL-3-YL)THIOPHENE-2-CARBOXAMIDE
Overview
Description
5-Bromo-N-(12-oxazol-3-yl)thiophene-2-carboxamide: is a heterocyclic compound that features a thiophene ring substituted with a bromine atom and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(12-oxazol-3-yl)thiophene-2-carboxamide typically involves the reaction of 5-bromothiophene-2-carboxylic acid with oxazole derivatives. One common method includes the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane or DMF (dimethylformamide) under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-N-(12-oxazol-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiophene ring.
Cyclization Reactions: The oxazole ring can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiophene derivatives, while oxidation and reduction reactions can produce sulfoxides or sulfones .
Scientific Research Applications
Chemistry: In chemistry, 5-bromo-N-(12-oxazol-3-yl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its heterocyclic structure is often found in bioactive molecules, and modifications to the thiophene and oxazole rings can lead to compounds with diverse biological activities .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties make it suitable for use in optoelectronic devices .
Mechanism of Action
The mechanism of action of 5-bromo-N-(12-oxazol-3-yl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and hydrophobic effects. The oxazole and thiophene rings can participate in these interactions, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
- 5-Bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide
- 5-Bromo-N-(4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl)thiophene-2-carboxamide
Uniqueness: 5-Bromo-N-(12-oxazol-3-yl)thiophene-2-carboxamide is unique due to the presence of both the oxazole and thiophene rings, which confer distinct electronic and steric properties. This combination allows for versatile chemical modifications and applications in various fields, distinguishing it from other similar compounds .
Properties
IUPAC Name |
5-bromo-N-(1,2-oxazol-3-yl)thiophene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2S/c9-6-2-1-5(14-6)8(12)10-7-3-4-13-11-7/h1-4H,(H,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBZOLVZUGYPMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1NC(=O)C2=CC=C(S2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49816527 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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